

Spectroscopic Profile of Dibutyltin Maleate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyltin maleate*

Cat. No.: *B3426576*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dibutyltin maleate** (DBTM), an organotin compound utilized as a catalyst and a stabilizer in various industrial applications, including in the manufacturing of polyvinyl chloride (PVC) products.^[1] Understanding its spectroscopic profile is crucial for quality control, reaction monitoring, and toxicological assessment. This document collates data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dibutyltin maleate**. It is important to note that while IR and MS data are based on available experimental spectra, the NMR data are presented as estimated values derived from analyses of closely related dibutyltin(IV) carboxylates due to the absence of a complete, published, and assigned dataset for this specific molecule.^{[2][3][4]}

Infrared (IR) Spectroscopy

The infrared spectrum of **dibutyltin maleate** is characterized by strong absorptions corresponding to the carbonyl groups of the maleate moiety and vibrations associated with the butyl chains and the tin-oxygen bonds. The data below is interpreted from the condensed phase spectrum available in the NIST Chemistry WebBook.^[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2958, 2925, 2870	Strong	C-H stretching (asymmetric and symmetric) of alkyl groups
~1725	Strong	C=O stretching (asymmetric) of coordinated carboxylate
~1570	Strong	C=O stretching (symmetric) of coordinated carboxylate
~1465	Medium	C-H bending of CH ₂ and CH ₃ groups
~1380	Medium	C-H bending (umbrella) of CH ₃ group
~850	Medium	C=C-H out-of-plane bending
~600	Medium-Strong	Sn-O stretching
~525	Medium	Sn-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds.^[3] The expected chemical shifts for **dibutyltin maleate** in a non-coordinating solvent like CDCl₃ are detailed below.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the olefinic protons of the maleate group and the four distinct protons of the n-butyl chains attached to the tin atom.

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Notes
~6.2 - 6.4	Singlet	-CH=CH-	Olefinic protons of the maleate backbone.
~1.5 - 1.7	Multiplet	Sn-CH ₂ -CH ₂ -	α -methylene protons.
~1.2 - 1.4	Multiplet	Sn-(CH ₂) ₂ -CH ₂ -	β -methylene protons.
~1.0 - 1.2	Multiplet	CH ₂ -CH ₃	γ -methylene protons.
~0.9	Triplet	-CH ₃	Terminal methyl protons.

1.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment	Notes
~170 - 175	C=O	Carboxylate carbonyl carbon.
~130 - 135	-CH=CH-	Olefinic carbons.
~27 - 29	Sn-(CH ₂) ₂ -CH ₂ -	β -carbon of the butyl chain.
~26 - 28	CH ₂ -CH ₃	γ -carbon of the butyl chain.
~18 - 20	Sn-CH ₂ -	α -carbon of the butyl chain.
~13 - 14	-CH ₃	Terminal methyl carbon.

1.2.3 ¹¹⁹Sn NMR Spectroscopy

¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. For a five-coordinate dibutyltin dicarboxylate, the chemical shift is expected in the upfield region relative to the tetramethyltin standard.[2]

Chemical Shift (δ , ppm)	Expected Range	Notes
-150 to -250	Distorted Trigonal Bipyramidal	The chemical shift is indicative of a coordination number greater than four.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of organotin compounds typically shows fragmentation patterns characterized by the successive loss of alkyl radicals or cleavage of the tin-ligand bond. The presence of multiple tin isotopes (^{116}Sn , ^{117}Sn , ^{118}Sn , ^{119}Sn , ^{120}Sn , ^{122}Sn , ^{124}Sn) results in characteristic isotopic clusters for tin-containing fragments.[\[6\]](#)[\[7\]](#)

m/z (for ^{120}Sn)	Proposed Fragment Ion	Formula	Notes
290	$[\text{M} - \text{C}_4\text{H}_2\text{O}_3]^+$	$[\text{C}_8\text{H}_{18}\text{SnO}]^+$	Loss of maleic anhydride.
235	$[\text{Bu}_2\text{SnOH}]^+$	$[\text{C}_8\text{H}_{19}\text{OSn}]^+$	Dibutyltin hydroxide cation.
233	$[\text{Bu}_2\text{Sn}]^+$	$[\text{C}_8\text{H}_{18}\text{Sn}]^+$	Dibutyltin cation.
177	$[\text{BuSn}]^+$	$[\text{C}_4\text{H}_9\text{Sn}]^+$	Loss of one butyl group from $[\text{Bu}_2\text{Sn}]^+$.
120	$[\text{Sn}]^+$	$[\text{Sn}]^+$	Tin cation.
57	$[\text{C}_4\text{H}_9]^+$	$[\text{C}_4\text{H}_9]^+$	Butyl cation (often a base peak).

Experimental Protocols

The following sections describe generalized yet detailed protocols for the spectroscopic analysis of **dibutyltin maleate**.

Sample Preparation

Dibutyltin maleate is typically a white to off-white solid powder.[8]

- For NMR Spectroscopy: Accurately weigh approximately 10-20 mg of **dibutyltin maleate** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , C_6D_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm) for ^1H and ^{13}C NMR. For ^{119}Sn NMR, tetramethyltin (SnMe_4) can be used as an external reference.[3]
- For IR Spectroscopy (KBr Pellet Method): Gently grind 1-2 mg of **dibutyltin maleate** with approximately 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder into a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- For Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate. The sample may require derivatization for improved volatility and thermal stability during GC analysis, although direct analysis is sometimes possible.[7]

Instrumentation and Data Acquisition

2.2.1 NMR Spectroscopy

- Instrument: A multinuclear Fourier Transform (FT) NMR spectrometer with a field strength of at least 300 MHz (for ^1H) is recommended.
- ^1H NMR: Acquire the spectrum with a pulse angle of $30\text{-}45^\circ$, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- ^{119}Sn NMR: Acquire the spectrum using a proton-decoupled sequence. A broad spectral width should be used initially to locate the signal. The negative gyromagnetic ratio of ^{119}Sn

means that the Nuclear Overhauser Effect (NOE) can null or invert the signal; inverse-gated decoupling is often used to mitigate this.

2.2.2 IR Spectroscopy

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

2.2.3 Mass Spectrometry

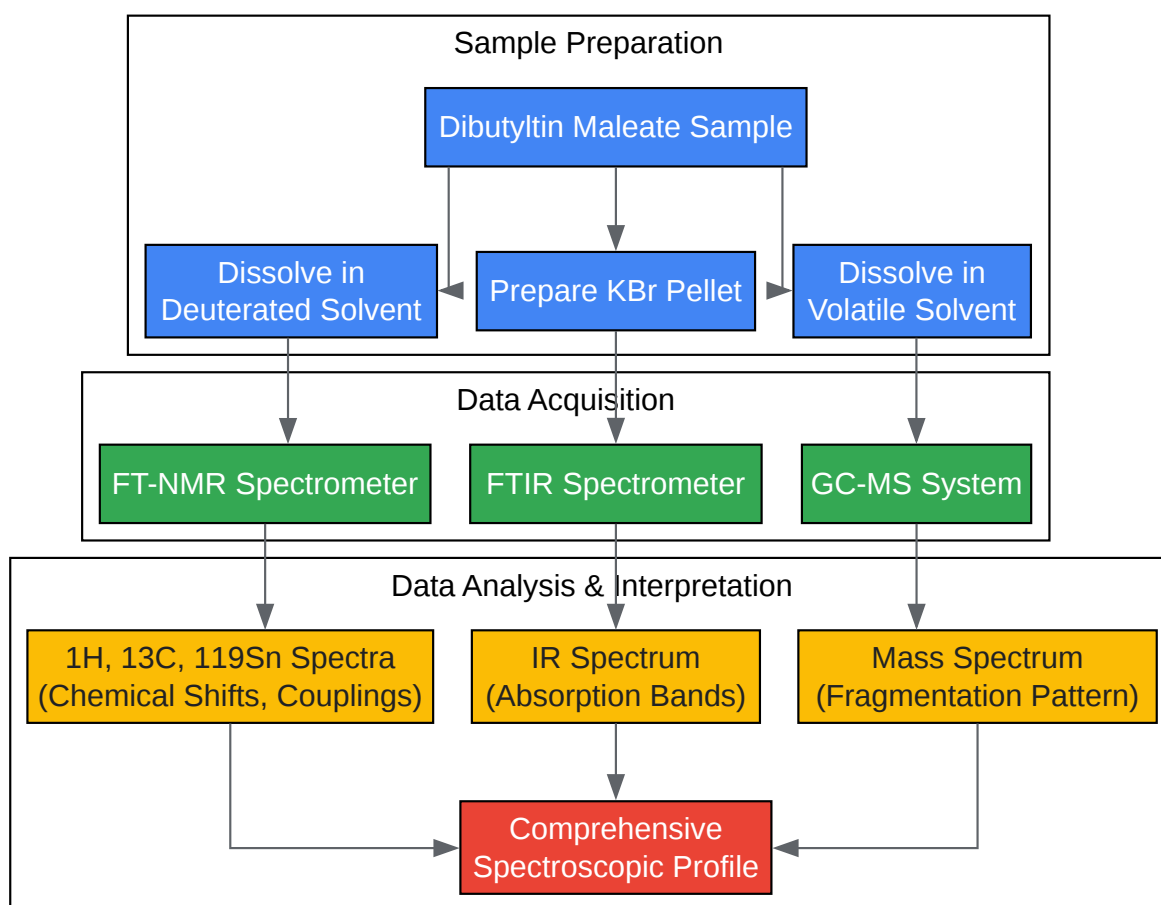
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector: Split/splitless injector, typically at 250-280 °C.
 - Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.

- Scan Range: m/z 40-500.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic characterization of **dibutyltin maleate**.

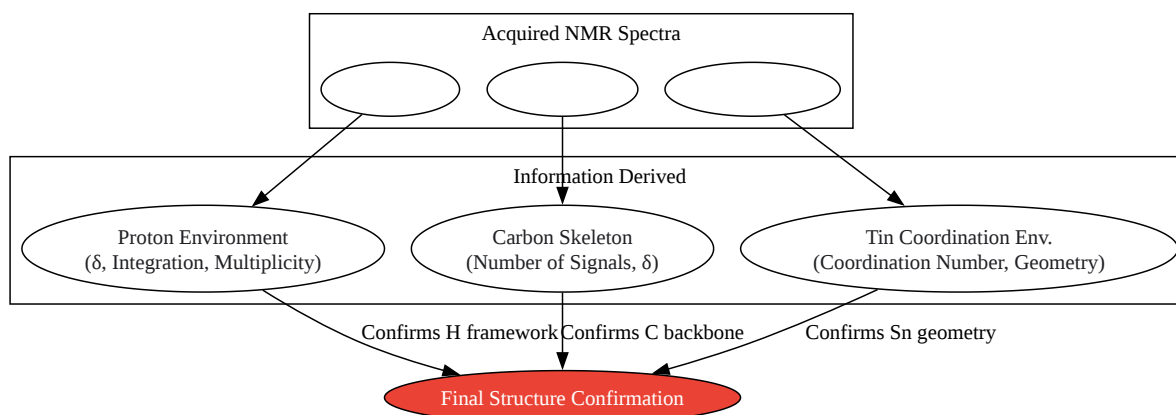
General Spectroscopic Analysis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **dibutyltin maleate**.

NMR Data Interpretation Logicdot



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Syntheses, structures, and ^1H , $^{13}\text{C}\{^1\text{H}\}$ and $^{119}\text{Sn}\{^1\text{H}\}$ NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Di-butyltin(IV) complexes with azo-carboxylates: synthesis, characterization, crystal structures and their anti-diabetic assay - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. Dibutyl[(maleoyl)dioxy] tin [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. analchemres.org [analchemres.org]
- 8. Dibutyltin maleate | C₁₂H₂₀O₄Sn | CID 9906251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Dibutyltin Maleate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3426576#dibutyltin-maleate-spectroscopic-data-nmr-ir-etc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com